molecular formula C13H17NO2 B8048954 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 198649-62-6

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B8048954
CAS No.: 198649-62-6
M. Wt: 219.28 g/mol
InChI Key: SHWMIZAOLFMOSA-UHFFFAOYSA-N
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Description

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure. This compound features a phenyl group attached to a spirocyclic framework, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of phenylacetaldehyde with ethylene glycol and a suitable amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and reduction to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of phenylacetic acid derivatives.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted spiro compounds.

Scientific Research Applications

Chemistry: In organic chemistry, 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane serves as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, particularly in the development of new therapeutic agents. Its unique structure allows for interaction with various biological targets, making it a candidate for drug discovery.

Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and analgesic properties. These properties make it a valuable compound in the development of new medications.

Industry: In the chemical industry, the compound is used as a building block for the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane: The parent compound without the phenyl group.

  • 2-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: A structural isomer with the phenyl group at a different position.

  • 3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Another isomer with the phenyl group at a different position.

Uniqueness: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific arrangement of atoms, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-12(5-3-1)14-8-6-13(7-9-14)15-10-11-16-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWMIZAOLFMOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466907
Record name 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198649-62-6
Record name 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4.5]decane (0.65 mL, 5.0 mmol), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) (255 mg, 0.375 mmol), sodium 2-methylpropan-2-olate (1.44 g, 15 mmol), bromobenzene (0.684 mL, 6.5 mmol), tris(dibenzylideneacetone) dipalladium(0) (114 mg, 0.125 mmol) and toluene (15 mL) was stirred at 110° C. for 5 h under Ar atmosphere. Water was added to quench the reaction. The organic materials were extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, the residue was purified by column chromatography (Purif, silica gel, 90:10 hexane/EtOAc to 50:50 hexane/EtOAc) to give the title compound (1.09 g, 99%) as an orange oil:
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.684 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
255 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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